molecular formula C23H27N5O2S B301653 N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide

N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide

Katalognummer B301653
Molekulargewicht: 437.6 g/mol
InChI-Schlüssel: HVEQGEVUEYDDQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide, also known as DMXAA, is a small molecule that has shown promising results in preclinical studies as an anti-cancer agent. DMXAA was first synthesized in the late 1990s and has since been the subject of extensive research due to its potential as a cancer treatment.

Wirkmechanismus

The exact mechanism of action of N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide is not fully understood, but it is believed to work through the induction of tumor necrosis factor-alpha (TNF-α) in tumor-associated macrophages. TNF-α is a cytokine that plays a key role in the immune response to cancer. This compound has also been shown to induce the formation of blood vessels in tumors, which can lead to increased oxygenation and improved drug delivery.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in addition to its anti-cancer properties. This compound has been shown to induce the production of cytokines and chemokines, which can activate the immune system and promote inflammation. This compound has also been shown to inhibit the growth of bacteria and viruses in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide as a research tool is its specificity for tumor-associated macrophages, which allows for the selective induction of TNF-α in these cells. However, this compound has also been shown to have off-target effects, such as the induction of cytokines in non-tumor cells. Additionally, this compound has poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several potential future directions for research on N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide. One area of interest is the development of more potent and selective analogs of this compound that can be used as anti-cancer agents. Another area of interest is the study of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the development of new methods for the administration of this compound, such as nanoparticle-based delivery systems, could improve its efficacy and reduce its toxicity.

Synthesemethoden

The synthesis of N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide involves several steps, starting with the reaction of 2,4-dimethylphenylamine with ethyl chloroformate to form the intermediate ethyl 2,4-dimethylphenylcarbamate. This intermediate is then reacted with thiosemicarbazide to form the thiosemicarbazone, which is subsequently cyclized to form the 1,2,4-triazole ring. The resulting compound is then treated with acetic anhydride to form the acetylated product, which is finally reacted with 4-methylbenzoyl chloride to form this compound.

Wissenschaftliche Forschungsanwendungen

N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide has been extensively studied for its anti-cancer properties. Preclinical studies have shown that this compound has potent anti-tumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer. This compound has also been shown to be effective in inhibiting the growth of tumors in animal models.

Eigenschaften

Molekularformel

C23H27N5O2S

Molekulargewicht

437.6 g/mol

IUPAC-Name

N-[1-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-4-methylbenzamide

InChI

InChI=1S/C23H27N5O2S/c1-14-6-9-18(10-7-14)22(30)24-17(4)21-26-27-23(28(21)5)31-13-20(29)25-19-11-8-15(2)12-16(19)3/h6-12,17H,13H2,1-5H3,(H,24,30)(H,25,29)

InChI-Schlüssel

HVEQGEVUEYDDQG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC(C)C2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)C)C

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)NC(C)C2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.